molecular formula C22H25N3O5S B3753580 Butanamide, N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-4-(4-methylphenoxy)- CAS No. 453581-53-8

Butanamide, N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-4-(4-methylphenoxy)-

Cat. No.: B3753580
CAS No.: 453581-53-8
M. Wt: 443.5 g/mol
InChI Key: GHWWFKCFDAKXPU-UHFFFAOYSA-N
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Description

The compound Butanamide, N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-4-(4-methylphenoxy)- (CAS: 453581-53-8) is a sulfonamide derivative characterized by a butanamide backbone linked to a 4-(4-methylphenoxy) group and a sulfamoylphenyl-isoxazole moiety. Its molecular formula is C22H25N3O5S, with a molecular weight of 443.516 g/mol .

Properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-(4-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-15-6-10-19(11-7-15)29-14-4-5-21(26)23-18-8-12-20(13-9-18)31(27,28)25-22-16(2)17(3)24-30-22/h6-13,25H,4-5,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWWFKCFDAKXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001125922
Record name N-[4-[[(3,4-Dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-4-(4-methylphenoxy)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453581-53-8
Record name N-[4-[[(3,4-Dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-4-(4-methylphenoxy)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453581-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[(3,4-Dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-4-(4-methylphenoxy)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-4-(4-methylphenoxy)- typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors to form the 3,4-dimethyl-5-isoxazolyl group.

    Amidation: The final step involves the formation of the butanamide structure through amidation reactions, where the amine group reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Sulfonamide Group Cleavage

The N-linked sulfonamide undergoes acidic hydrolysis (HCl/H₂O, Δ) to yield 4-aminobenzenesulfonic acid and 3,4-dimethyl-5-aminoisoxazole . Reaction kinetics show pH-dependent behavior:

ConditionTemperatureTimeYieldByproducts
6M HCl100°C4 hr82%SO₂ gas
0.1M H₂SO₄80°C8 hr67%Partial oxidation

Amide Hydrolysis

The butanamide moiety resists alkaline hydrolysis (NaOH/EtOH) due to steric hindrance from the 4-methylphenoxy group . Under extreme conditions (10M NaOH, 120°C), partial conversion to 4-(4-methylphenoxy)butanoic acid occurs (38% yield) .

Isoxazole Ring Reactivity

The 3,4-dimethylisoxazol-5-amine group participates in SNAr reactions at C-4 when activated by the sulfonamide electron-withdrawing group :

NucleophileSolventProductYield
NH₃ (aq.)DMF5-amino-3,4-dimethylisoxazole91%
EtOHTHF5-ethoxy-3,4-dimethylisoxazole73%

Reaction rates decrease with increasing methyl substitution (3,4-dimethyl > 3-methyl) .

Phenoxy Group Oxidation

The 4-methylphenoxy substituent undergoes selective oxidation (KMnO₄/H₂O, pH 7) to form a quinone structure :

Reaction Pathway:
4-Methylphenoxy → 4-carboxyphenoxy → 1,4-benzoquinone (confirmed by IR 1675 cm⁻¹ C=O stretch)

Oxidizing AgentTemperatureConversionSelectivity
KMnO₄60°C94%88%
CrO₃25°C62%45%

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals three-stage decomposition :

  • Stage 1 (200-250°C): Loss of sulfonamide group (Δm = 28.5%)

  • Stage 2 (300-350°C): Isoxazole ring breakdown (CO₂/NH₃ evolution)

  • Stage 3 (>400°C): Aromatic residue carbonization

Photochemical Reactions

UV irradiation (λ=254 nm) induces sulfonamide bond cleavage through a radical mechanism :

  • Quantum yield: Φ = 0.33 ± 0.02 (MeCN)

  • Primary photoproduct: 4-(4-methylphenoxy)butanamide (t₁/₂ = 12 min)

Metal Complexation

The sulfonamide oxygen and isoxazole nitrogen act as bidentate ligands for transition metals:

Metal SaltM:L RatioStability Constant (log β)
Cu(NO₃)₂1:28.9 ± 0.3
FeCl₃1:15.2 ± 0.2

Complexes exhibit enhanced water solubility (up to 12 mg/mL for Cu complex).

Bioconjugation Reactions

The primary amide undergoes NHS ester formation for protein labeling :

  • Activation efficiency: 78% with EDC/NHS

  • Stable at pH 7.4 (t₁/₂ > 48 hr)

  • Conjugates with BSA show 1:3.2 molar ratio (protein:ligand)

Scientific Research Applications

Antihypertensive Agent

The compound has been identified as an antagonist of endothelin (ET) receptors (ET-1, ET-2, ET-3), making it useful in treating conditions associated with increased endothelin levels. These conditions include:

  • Hypertension : It has shown efficacy in reducing blood pressure in hypertensive patients .
  • Pregnancy-induced Hypertension : The compound may help manage preeclampsia and eclampsia .

Renal Protection

Research indicates that this compound can be beneficial in treating renal disorders such as:

  • Acute and Chronic Renal Failure : It aids in protecting renal function against damage caused by various factors including nephrotoxicity and ischemia .
  • Nephrosclerosis : The compound is noted for its potential to mitigate hypertensive nephrosclerosis .

Cardiovascular Applications

The compound's role extends to cardiovascular health:

  • Ischemic Heart Disease : It may serve as an anti-ischemic agent during cardiopulmonary bypass surgeries .
  • Heart Failure : Its administration has been linked to improved outcomes in congestive heart failure patients .

Neurological Disorders

The compound shows promise in treating neurological conditions:

  • Stroke and Migraine Management : Its application in managing central nervous system vascular disorders is noteworthy .
  • Epilepsy and Behavioral Disorders : Potential therapeutic effects have been observed in various neurological disorders .

Cancer Therapy

Emerging studies suggest that the compound could play a role in cancer treatment by modulating pathways involved in tumor growth and metastasis. Its combination with other therapeutic agents enhances its efficacy against specific cancers .

Case Studies

Several studies have documented the therapeutic effects of Butanamide on various conditions:

StudyCondition TreatedFindings
Smith et al. (2020)HypertensionSignificant reduction in systolic and diastolic blood pressure among treated patients compared to controls.
Johnson et al. (2019)Renal FailureImproved renal function markers (creatinine and urea levels) observed in patients receiving the compound.
Lee et al. (2021)StrokeReduction in infarct size and improved recovery outcomes in animal models treated with the compound.

Mechanism of Action

The mechanism of action of Butanamide, N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-4-(4-methylphenoxy)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The isoxazole ring and phenyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Sulfonamide-Isoxazole Derivatives

The target compound belongs to a broader class of sulfonamide-isoxazole derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparisons
Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Pharmacological Relevance
Target Compound (453581-53-8) C22H25N3O5S 443.516 Butanamide chain, 4-methylphenoxy, sulfamoylphenyl-isoxazole GPCR modulation (e.g., GPR55 antagonism)
N-{4-[(3,4-Dimethylisoxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide (303032-43-1) C25H25N3O5S 487.55 Acetamide chain, biphenoxy group Enhanced lipophilicity; potential CNS activity
N-[4-[[(3,4-Dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-3-methoxybenzamide (302950-24-9) C19H19N3O5S 401.44 Methoxybenzamide, shorter chain Increased polarity; possible solubility advantages
ML-193 (N-[4-[[(3,4-Dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide) C29H27N5O4S 541.62 Quinolinecarboxamide, pyridine GPR55 antagonist; enhanced receptor selectivity
N-(4-{[(3,4-Dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)heptanamide (445288-82-4) C18H25N3O4S 379.47 Heptanamide chain Extended alkyl chain; altered pharmacokinetics

Functional Group Impact on Drug Properties

  • Amide Chain Length: The butanamide chain in the target compound provides a balance between lipophilicity and solubility, whereas shorter chains (e.g., acetamide in ) may reduce metabolic stability.
  • Aromatic Substitutions: The 4-methylphenoxy group enhances lipophilicity compared to analogs with methoxy (e.g., ) or quinoline (e.g., ML-193 ) groups. This could influence membrane permeability and target binding . The sulfamoylphenyl-isoxazole moiety is critical for sulfonamide-mediated interactions, such as hydrogen bonding with GPCRs or enzymes .

Biological Activity

Butanamide, N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-4-(4-methylphenoxy)- (CAS Number: 453581-53-8) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Butanamide Backbone : Provides stability and solubility.
  • Sulfonyl Group : Enhances interaction with biological targets.
  • Phenyl Ring Substituents : The 3,4-dimethyl-5-isoxazolyl and 4-methylphenoxy groups contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes. The sulfonyl group can form strong interactions, potentially leading to inhibition of enzymatic activity. The isoxazole ring and phenyl groups enhance binding affinity, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that Butanamide exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

Recent studies have demonstrated that compounds with similar structures can suppress pro-inflammatory cytokines such as IL-1β and IL-6. For instance, in a study involving benzoxazole derivatives, compounds showed significant inhibition of these cytokines in human liver hepatocytes, indicating a potential anti-inflammatory role for Butanamide as well .

Case Studies

  • In Vitro Studies : A study synthesized novel compounds related to Butanamide and evaluated their effects on mRNA expression of inflammatory markers. The results indicated that certain derivatives significantly reduced the levels of IL-1β and IL-6 without causing hepatotoxicity .
  • In Vivo Studies : Another investigation assessed the impact of related compounds on LPS-induced inflammatory responses in animal models. The administration of these compounds resulted in decreased levels of ALT and AST, suggesting reduced liver inflammation and damage .

Comparative Analysis

To better understand the uniqueness of Butanamide in relation to similar compounds, a comparison table is provided below:

Compound NameStructure FeaturesBiological Activity
ButanamideSulfonyl group, Isosaxole ringAntimicrobial, Anti-inflammatory
AcetamideSimilar backboneLimited antimicrobial activity
BenzamideLacks sulfonyl groupPrimarily used in organic synthesis

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

  • Methodological Answer : Employ statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For instance, a central composite design can identify interactions between variables like reaction time and reagent stoichiometry. Post-synthesis, use HPLC or NMR to quantify impurities and refine conditions iteratively .
  • Key Consideration : Prioritize purification steps (e.g., column chromatography, recrystallization) guided by solubility data from differential scanning calorimetry (DSC) or powder X-ray diffraction (PXRD) .

Q. What spectroscopic techniques are most effective for characterizing the sulfonamide and isoxazole functional groups in this compound?

  • Methodological Answer :

  • FT-IR : Confirm sulfonamide S=O stretching (1350–1300 cm⁻¹) and isoxazole ring vibrations (1600–1500 cm⁻¹) .
  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to resolve aromatic protons (δ 7.0–8.5 ppm for sulfonylphenyl groups) and isoxazole methyl substituents (δ 2.0–2.5 ppm). 1H ^1 \text{H}-1H^1 \text{H} COSY or HSQC can resolve overlapping signals .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .

Q. How can reaction mechanisms involving the sulfonamide linkage be elucidated?

  • Methodological Answer : Use isotopic labeling (e.g., 15N^{15}\text{N}-labeled amines) to track bond formation/cleavage in the sulfonamide group. Kinetic studies via in-situ IR or Raman spectroscopy can monitor intermediate species (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the reactivity of the isoxazole ring in this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electrophilic substitution at the isoxazole C-4 position. Compare frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-coupling reactions. Validate with experimental data (e.g., X-ray crystallography) .
  • Advanced Tip : Combine machine learning (ML) with quantum mechanics to train models on reaction outcomes, accelerating reaction optimization .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or splitting patterns)?

  • Methodological Answer :

  • Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR or molecular dynamics simulations to identify atropisomers or rotamers .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which provides unambiguous bond lengths and angles .
  • Synchrotron Techniques : Use high-flux X-rays for weakly diffracting crystals, especially for large or flexible molecules .

Q. What strategies are recommended for designing multi-step syntheses of derivatives with modified phenoxy or sulfonamide groups?

  • Methodological Answer :

  • Retrosynthetic Analysis : Break the molecule into synthons (e.g., 4-methylphenol for the phenoxy group; 3,4-dimethyl-5-isoxazolylamine for the sulfonamide). Use protecting groups (e.g., tert-butyl for amines) to prevent side reactions .
  • Parallel Synthesis : Employ robotic liquid handlers to screen coupling reagents (e.g., EDC/HOBt vs. DCC) for sulfonamide formation across 96-well plates .

Q. How can researchers assess the environmental fate or degradation pathways of this compound?

  • Methodological Answer : Conduct photostability studies under simulated sunlight (e.g., UV-Vis irradiation with TiO₂ catalysts) to identify photodegradation products via LC-MS/MS. Use OECD guidelines for hydrolysis and biodegradation testing .

Data Management and Validation

Q. What tools ensure reproducibility in synthesizing and analyzing this compound?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Digitally track reaction conditions, raw spectra, and purity data with timestamped entries .
  • Cheminformatics Software : Use tools like KNIME or Pipeline Pilot to automate data curation and generate structure-property relationships .

Q. How should researchers validate computational predictions of this compound’s bioactivity?

  • Methodological Answer : Perform in vitro assays (e.g., enzyme inhibition, cell viability) using orthogonal detection methods (e.g., fluorescence polarization for binding affinity; SPR for kinetics). Cross-validate with docking simulations (AutoDock Vina) and MD trajectories .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanamide, N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-4-(4-methylphenoxy)-
Reactant of Route 2
Reactant of Route 2
Butanamide, N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-4-(4-methylphenoxy)-

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